molecular formula C7H11NO4 B1213346 1-Aminocyclopentane-1,3-dicarboxylic acid CAS No. 100910-67-6

1-Aminocyclopentane-1,3-dicarboxylic acid

Cat. No. B1213346
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a potent agonist at N-methyl-D-aspartate (NMDA) receptors . It is a conformationally constrained analog of L-glutamate and is used as a chemical messenger in most excitatory synapses in the central nervous system .


Synthesis Analysis

ACPD was synthesized from L-serine. The chiral quaternary center was constructed by C-H insertion of the alkylidenecarbene, which was generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .


Molecular Structure Analysis

The molecular formula of ACPD is C7H11NO4 . It has a molecular weight of 173.17 g/mol . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 2 rotatable bonds .


Chemical Reactions Analysis

ACPD is an agonist for metabotropic glutamate receptors (mGluRs), causing depolarization and burst firing in rat dorsolateral septal nucleus (DLSN) neurons and results in long-term potentiation (LTP) at DLSN synapses .


Physical And Chemical Properties Analysis

ACPD has a molecular weight of 173.17 g/mol . It has a XLogP3-AA value of -3.2, indicating its solubility in water and lipids . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 2 rotatable bonds .

Scientific Research Applications

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid, a structural analogue, demonstrates inhibitory effects on the enzymatic synthesis of S-adenosyl-L-methionine across various species, including yeast, Escherichia coli, and rat liver. This inhibition is influenced by the size of the ring and substituent characteristics, suggesting its potential utility in targeting specific enzymatic pathways within different organisms (Coulter et al., 1974).

Metabotropic Glutamate Receptor Agonism

(1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid has been synthesized as a selective agonist for metabotropic glutamate receptors, illustrating its significance in modulating glutamatergic signaling pathways. This capability to selectively target receptor subtypes underscores its potential for research into neurological disorders and their treatments (D. Ma et al., 1997).

Pharmacological Characterization

The addition of a third carboxylic group to 1-aminocyclopentane-1,3-dicarboxylic acid derivatives has led to the creation of compounds with distinct pharmacological profiles, including acting as agonists or antagonists for metabotropic glutamate receptor subtypes. Such compounds offer tools for discriminating between receptor subtypes, facilitating the study of their roles in various physiological and pathological processes (Acher et al., 1997).

Intracellular Calcium Mobilization

The application of 1-aminocyclopentane-trans-1,3-dicarboxylic acid to cultured cerebellar Purkinje neurons leads to significant intracellular calcium mobilization, demonstrating its utility in studying calcium-dependent cellular processes and signaling pathways within the nervous system (Linden et al., 1994).

Synaptic Transmission Potentiation

Combining (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid with arachidonic acid has been shown to potentiate synaptic transmission in rat hippocampal slices, indicating its potential application in exploring mechanisms underlying synaptic plasticity and memory formation (Collins & Davies, 1993).

Future Directions

ACPD has therapeutic potential for neurodegenerative disorders . It also triggers a slow-onset potentiation in the hippocampal CA1 region, which could have implications for learning and memory .

properties

IUPAC Name

1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272273
Record name 1-Amino-1,3-cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclopentane-1,3-dicarboxylic acid

CAS RN

100910-67-6
Record name 1-Amino-1,3-cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100910-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-1,3-cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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